5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 4. The N1 position is occupied by a 2-methylbenzyl group, while the carboxamide nitrogen is linked to a 4-chlorobenzyl moiety.
The compound’s structural features align with a class of molecules investigated for anticancer, antiparasitic, and enzyme-inhibitory activities .
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-4-2-3-5-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPQJHVJBJHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound classified under triazole derivatives, which are known for their diverse biological activities. The unique structural features of this compound, including the presence of amino and chlorobenzyl groups, enhance its potential as a bioactive molecule. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 355.8 g/mol. The structure includes:
- A triazole ring
- An amino group at the 5th position
- A chlorobenzyl group attached to the first nitrogen
- A methylbenzyl group attached to the second nitrogen
This configuration is critical for its biological interactions and reactivity.
Biological Activity Overview
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a wide range of biological activities including:
- Antimicrobial Activity : Triazole derivatives are often evaluated for their ability to inhibit bacterial and fungal growth.
- Anticancer Properties : Several studies indicate that triazoles can induce apoptosis in cancer cells and inhibit tumor proliferation.
- Antitubercular Effects : Some triazoles have shown promise in combating tuberculosis by inhibiting mycobacterial growth.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity : The amino group and aromatic substituents enhance binding through hydrogen bonds and π-π interactions with target biomolecules.
Comparative Studies
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other related triazole derivatives. Below is a table summarizing some similar compounds and their notable properties:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole core with different substitutions | Anticancer and antimicrobial activity |
| 5-amino-N-(4-fluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Fluorinated substituents | Enhanced lipophilicity; potential for improved pharmacokinetics |
| 1-benzyl-1H-1,2,3-triazole-4-carboxamide | Basic triazole structure without complex substitutions | Limited bioactivity compared to substituted analogs |
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in various biological assays:
- Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines (e.g., HeLa and MDA-MB-231). For instance, a related compound showed an IC50 value of approximately 60 nM against HeLa cells .
- Antimicrobial Efficacy : Research has indicated that triazoles can inhibit bacterial growth effectively. A study reported that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Diversity
The triazole-4-carboxamide scaffold permits extensive substitution, leading to diverse analogs. Key structural variations include:
*Calculated based on molecular formula.
Key Observations :
- Halogen vs. Methyl Groups : Chlorine (electron-withdrawing) at the benzyl position enhances metabolic stability compared to methyl (electron-donating) groups .
- Heterocyclic Substituents : Thiophene () introduces π-π stacking capabilities, while methoxyphenyl () improves solubility.
Anticancer Activity:
- The target compound’s analogs demonstrate antiproliferative effects. For example, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed -27.30% growth inhibition in CNS cancer SNB-75 cells .
- Derivatives with dichlorophenyl substituents (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) exhibited activity against renal cancer RXF 393 cells (-13.42% growth) .
Enzyme Inhibition:
- Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate demonstrated potent B-Raf kinase inhibition, highlighting the scaffold’s adaptability for kinase-targeted therapies .
Metabolic Stability:
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Triazole Core Formation Strategies
The 1,2,3-triazole scaffold serves as the foundational structure for this compound. Two primary synthetic routes dominate the literature: cyclocondensation of α-azido ketones and multicomponent reactions involving benzyl azides .
Cyclocondensation of α-Azido Ketones
A seminal approach involves the cyclocondensation of α-azido-β-ketonitriles with substituted benzylamines. As demonstrated in the synthesis of analogous triazole-4-carboxamides, this method proceeds via a Huisgen-type 1,3-dipolar cycloaddition. For the target compound, 2-methylbenzyl azide reacts with 4-chlorobenzyl-substituted β-ketonitrile under basic conditions (t-BuOK, DMF, 70°C), yielding the triazole core with concomitant carboxamide formation. The reaction achieves 65–82% yields when optimized with phase-transfer catalysts like DBU.
Multicomponent One-Pot Synthesis
Industrial protocols favor single-vessel reactions to minimize intermediate isolation. A documented procedure combines:
- 2-Methylbenzyl azide (1.2 equiv)
- 4-Chlorobenzyl isocyanide (1.0 equiv)
- Ethyl cyanoacetate (1.5 equiv)
Heating this mixture in tert-butanol at 80°C for 24 hours generates the triazole skeleton, with subsequent aminolysis (NH3/MeOH) introducing the carboxamide group. This method reduces purification steps but requires careful stoichiometric control to prevent regioisomer formation.
Functionalization of the Triazole Core
Post-cyclization modifications enable precise installation of the 4-chlorobenzyl and 2-methylbenzyl substituents.
N-Alkylation Strategies
Sequential Benzylation
A two-step alkylation protocol ensures proper substitution patterns:
- 1-Position Functionalization : Reacting 5-amino-1H-1,2,3-triazole-4-carboxylic acid with 2-methylbenzyl bromide (K2CO3, DMF, 60°C, 6 h) achieves 89% N1-alkylation.
- 4-Position Amidation : Treating the intermediate with 4-chlorobenzylamine via EDCl/HOBt coupling (CH2Cl2, 0°C → rt, 12 h) installs the carboxamide group.
Simultaneous Dual Alkylation
Advanced methodologies employ phase-transfer conditions for concurrent N1 and N4 substitutions. A patent-pending approach utilizes:
- 5-Amino-1H-1,2,3-triazole-4-carbonyl chloride
- 2-Methylbenzyltrimethylammonium chloride (3.0 equiv)
- 4-Chlorobenzylamine (2.5 equiv)
Under Schlenk conditions (THF, −78°C, 2 h), this method achieves 76% yield with <5% regioisomeric contamination.
Carboxamide Group Installation
The terminal carboxamide moiety introduces synthetic challenges due to competing hydrolysis reactions.
Direct Aminolysis
Industrial-scale production favors aminolysis of methyl ester precursors:
- Synthesize methyl 5-amino-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
- React with 4-chlorobenzylamine (neat, 140°C, 48 h)
This method provides 68% isolated yield but requires high-temperature conditions.
Purification and Characterization
Final product isolation employs orthogonal techniques:
| Purification Step | Method | Conditions | Purity Outcome |
|---|---|---|---|
| Primary Isolation | Flash Chromatography | SiO2, EtOAc/Hexanes (3:7) | 85–90% |
| Recrystallization | Ethanol/Water (4:1) | −20°C, 12 h | >99% (HPLC) |
| Final Drying | Lyophilization | −50°C, 0.1 mbar | <0.5% H2O |
Structural confirmation utilizes:
Industrial Scale-Up Considerations
Commercial production requires optimization of:
Cost-Effective Catalysis
Replacing homogeneous catalysts with immobilized variants:
Q & A
Basic: What synthetic strategies are optimal for preparing 5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitutions. Key steps:
Triazole Formation : React an azide (e.g., benzyl azide) with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 25–60°C in polar solvents (DMSO or THF) .
Substitution : Introduce the 4-chlorobenzyl and 2-methylbenzyl groups via nucleophilic substitution or alkylation. Optimize reaction time (6–24 hrs) and temperature (60–100°C) to minimize side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Basic: How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
Methodological Answer:
Strain Selection : Use standardized bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028) and include clinical isolates for relevance .
Dose Range : Test concentrations from 0.5–128 µg/mL in 2-fold serial dilutions in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi).
Endpoint Metrics : Measure MIC (minimum inhibitory concentration) after 18–24 hrs (bacteria) or 48 hrs (fungi) via visual turbidity or spectrophotometry (OD₆₀₀). Confirm with MBC/MFC (minimum bactericidal/fungicidal concentration) assays .
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Methodological Answer:
Core Modifications :
- Triazole Substitutions : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
- Benzyl Variations : Compare 2-methylbenzyl with bulkier (e.g., 2-naphthylmethyl) or polar (e.g., 2-hydroxybenzyl) substituents .
Functional Group Additions : Introduce a sulfonamide (-SO₂NH₂) at the 5-amino position to enhance solubility or target affinity .
Assay Parallelism : Test all derivatives in identical bioassays (e.g., IC₅₀ in cancer cell lines) and correlate structural changes with activity trends .
Advanced: What experimental approaches resolve contradictions in bioactivity data across substituent variants?
Methodological Answer:
Statistical Validation : Perform triplicate assays with ANOVA to confirm significance (p < 0.05) of activity differences between substituents .
Solubility Correction : Normalize activity data against aqueous solubility (measured via HPLC-UV) to distinguish intrinsic potency from bioavailability effects .
Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to suspected targets (e.g., fungal CYP51 or bacterial DNA gyrase) .
Advanced: What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?
Methodological Answer:
Prodrug Design : Convert the 4-carboxamide to a methyl ester or PEGylated derivative to enhance intestinal absorption, with enzymatic cleavage in target tissues .
Cosolvent Systems : Formulate with β-cyclodextrin (10–20% w/v) or polysorbate-80 to improve aqueous solubility for in vivo studies .
Metabolic Screening : Use liver microsomes (human/rodent) to identify metabolic hotspots (e.g., N-debenzylation) and block them via fluorination or steric hindrance .
Advanced: How can computational methods elucidate the mechanism of action for this compound?
Methodological Answer:
Molecular Docking : Dock the compound into protein targets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between triazole NH and Asp831) .
QSAR Modeling : Build a QSAR model (Random Forest or PLS) using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Basic: What analytical techniques confirm the structural integrity and purity of the synthesized compound?
Methodological Answer:
NMR : Confirm regiochemistry via ¹H-NMR (e.g., triazole protons at δ 7.8–8.2 ppm) and ¹³C-NMR (carboxamide carbonyl at δ 165–170 ppm) .
LC-MS : Use ESI+ mode to verify molecular ion ([M+H]⁺ m/z calculated for C₁₈H₁₇ClN₅O: 370.12) and check for impurities (<0.5% area) .
Elemental Analysis : Validate C, H, N content (deviation ≤ 0.4% from theoretical) .
Advanced: How should researchers design comparative studies with structurally analogous triazole derivatives?
Methodological Answer:
Library Selection : Include analogs with halogen (e.g., 4-F, 4-Br), alkyl (e.g., 2-CH₃, 3-CF₃), and heteroaromatic (e.g., pyridyl) substitutions .
Benchmarking : Compare IC₅₀ values against reference drugs (e.g., fluconazole for antifungal studies) and calculate selectivity indices (SI = IC₅₀ host cell / IC₅₀ pathogen) .
Crystallography : Resolve X-ray structures of analog-target complexes to identify critical binding interactions (e.g., π-π stacking with Phe228 in CYP51) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
